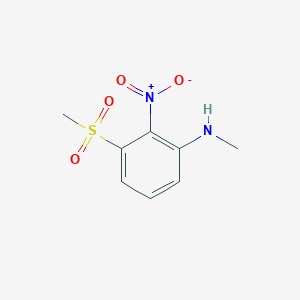![molecular formula C12H11NO2 B12600194 7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one CAS No. 646058-82-4](/img/structure/B12600194.png)
7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by a fused ring system that includes a naphthalene moiety and a furan ring The presence of an amino group at the 7th position and a dihydro functionality adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-hydroxy-1,4-naphthoquinones with olefins in the presence of a palladium catalyst. Another method involves the iron(III)-catalyzed cascade reaction of reducing radicals, which allows for the preparation of various spiro and polycyclic naphthodihydrofurans .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The amino group at the 7th position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives, dihydro derivatives, and substituted naphthofurans.
Scientific Research Applications
7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.
Biology: It exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development.
Industry: It is used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: A related compound with a similar fused ring system but different functional groups.
[2,2′]Bi[naphtho[2,3-b]furanyl]: An organic semiconductor with a furan-furan junction.
Uniqueness
7-Amino-3,3a-dihydronaphtho[2,3-b]furan-4(2H)-one is unique due to the presence of the amino group at the 7th position and the dihydro functionality, which confer distinct chemical and biological properties
Properties
CAS No. |
646058-82-4 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
7-amino-3,3a-dihydro-2H-benzo[f][1]benzofuran-4-one |
InChI |
InChI=1S/C12H11NO2/c13-8-1-2-9-7(5-8)6-11-10(12(9)14)3-4-15-11/h1-2,5-6,10H,3-4,13H2 |
InChI Key |
XCJCBCRNOVUUCB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC3=C(C=CC(=C3)N)C(=O)C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


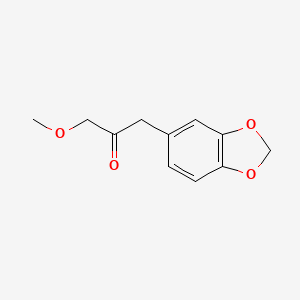

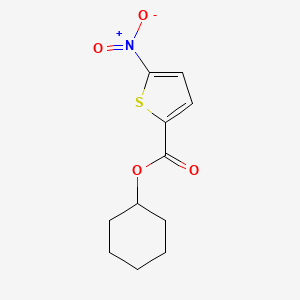
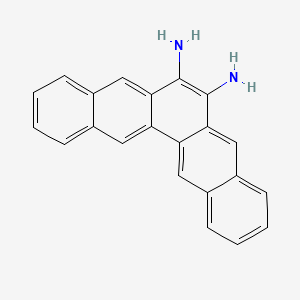
![4-{4-[(2,2,3,3,3-Pentafluoropropyl)amino]butyl}benzene-1,2-diol](/img/structure/B12600133.png)
![6-{[4-(Dodecyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12600136.png)
![[(3E)-5,5,5-Trifluoro-3-penten-1-yl]benzene](/img/structure/B12600137.png)

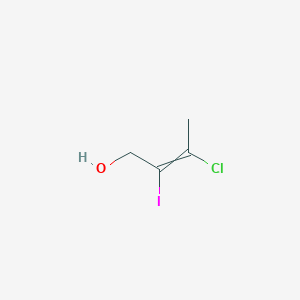
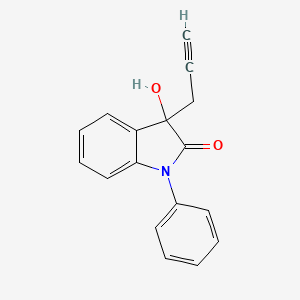
![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-](/img/structure/B12600177.png)
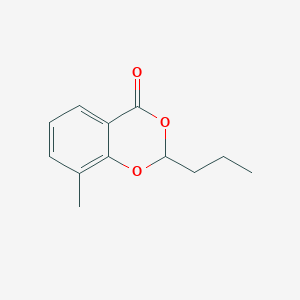
![Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro-](/img/structure/B12600187.png)
